molecular formula C4H7FO2 B1589232 Methyl 2-fluoropropionate CAS No. 2366-56-5

Methyl 2-fluoropropionate

Cat. No.: B1589232
CAS No.: 2366-56-5
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The deliberate incorporation of fluorine into organic molecules is a significant strategy in modern chemical and biological research. Fluorine's unique properties allow for the fine-tuning of molecular characteristics, which can lead to enhanced performance in a variety of applications.

Fluorine is the most electronegative element, and its presence in an organic molecule can dramatically alter its physical and chemical properties. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, which often imparts increased thermal and chemical stability to the molecule. numberanalytics.com This stability is a desirable trait in many advanced materials and pharmaceutical compounds. numberanalytics.comnih.gov

The introduction of fluorine can influence a molecule's lipophilicity, which affects its ability to pass through cell membranes, a critical factor in drug design. numberanalytics.comnih.gov Furthermore, fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a compound's pharmacokinetic profile and binding affinity to biological targets. nih.govbohrium.com These modifications are instrumental in the development of new pharmaceuticals, with a significant percentage of modern drugs containing at least one fluorine atom. numberanalytics.comnih.gov The strategic placement of fluorine can block sites of metabolic degradation, prolonging the active life of a drug molecule within the body. nih.govbohrium.com

Methyl 2-fluoropropionate serves as a valuable model system for investigating the fundamental properties of fluorinated esters. researchgate.net Its relatively simple structure allows researchers to study the conformational effects and stereoelectronic interactions that arise from the presence of a fluorine atom adjacent to an ester group. researchgate.net These studies, often employing techniques like NMR and IR spectroscopy, provide insights into how the fluorine atom influences the molecule's preferred three-dimensional arrangement. researchgate.net Understanding these conformational preferences is crucial for predicting the behavior of more complex fluorinated molecules in various chemical and biological environments. The compound is also used as an intermediate in the synthesis of other molecules, including primary amines. cymitquimica.com

Overview of Chirality and Stereochemistry in this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of this compound. This leads to the existence of stereoisomers, specifically enantiomers, which have distinct spatial arrangements.

Enantiomeric purity, or the measure of a single enantiomer in a mixture, is of paramount importance in many scientific fields, particularly in pharmacology and biochemistry. wisdomlib.orgnumberanalytics.com Enantiomers of a chiral compound can exhibit markedly different biological activities. musechem.com One enantiomer may produce a desired therapeutic effect, while the other could be inactive or even cause adverse effects. numberanalytics.commusechem.com Therefore, ensuring high enantiomeric purity is critical for the safety and efficacy of many drugs. wisdomlib.orgnumberanalytics.com In scientific research, using enantiomerically pure compounds is essential for obtaining accurate and reproducible results, as the presence of the other enantiomer could lead to misleading data. researchgate.net This is especially true when studying interactions with biological systems, which are themselves chiral and often interact differently with each enantiomer. musechem.comresearchgate.net

This compound exists as two enantiomers: (R)-Methyl 2-fluoropropionate and (S)-Methyl 2-fluoropropionate. These molecules are mirror images of each other and are distinguished by the "R" or "S" configuration at the chiral carbon center. The specific stereochemistry of each enantiomer is crucial to its chemical and biological activity. evitachem.com For instance, the interactions of each enantiomer with chiral environments, such as enzymes or chiral catalysts, can differ significantly. The synthesis of enantiomerically pure (R)- or (S)-Methyl 2-fluoropropionate is a key area of research, often involving stereoselective methods to produce the desired enantiomer with high purity. google.com These specific enantiomers serve as important chiral building blocks for the synthesis of more complex, biologically active molecules. evitachem.com

Chemical and Physical Properties

PropertyValue
Molecular FormulaC4H7FO2
Molecular Weight106.10 g/mol nih.gov
Boiling Point107–108°C
Density1.0806 g/cm³

Enantiomer Comparison

CompoundIUPAC NameChirality
(R)-Methyl 2-fluoropropionatemethyl (2R)-2-fluoropropanoate sigmaaldrich.comR-enantiomer
(S)-Methyl 2-fluoropropionatemethyl (2S)-2-fluoropropanoate vulcanchem.comS-enantiomer
Racemic this compoundmethyl 2-fluoropropanoateEqual R/S mixture

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIQPNJLRLFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454515
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2366-56-5, 146805-74-5
Record name Propanoic acid, 2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2366-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-FLUOROPROPIONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 Fluoropropionate

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. For methyl 2-fluoropropionate, this involves strategies that can selectively generate either the (R)- or (S)-enantiomer. Key approaches include stereoselective nucleophilic fluorination and the enzymatic resolution of a racemic mixture.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a common method for introducing a fluorine atom into a molecule. It involves the attack of a nucleophilic fluoride (B91410) source, such as potassium fluoride, on an electrophilic carbon center, displacing a leaving group. The stereochemical outcome of this reaction is crucial for enantioselective synthesis.

A primary method for the enantioselective synthesis of (R)-methyl 2-fluoropropionate involves the nucleophilic substitution of (S)-2-sulfonyloxypropionates with potassium fluoride (KF). Current time information in Pacific/Auckland. In this reaction, the sulfonyloxy group (e.g., tosylate or mesylate) acts as an excellent leaving group. The reaction typically proceeds via an S(_N)2 mechanism, which results in an inversion of the stereochemistry at the chiral center. Current time information in Pacific/Auckland.

By starting with an enantiomerically pure (S)-2-sulfonyloxypropionate, the corresponding (R)-methyl 2-fluoropropionate can be obtained with high enantiomeric excess (ee), often exceeding 98%. Current time information in Pacific/Auckland. The efficiency of this method relies on controlled reaction conditions to minimize side reactions such as elimination.

Table 1: Stereoselective Nucleophilic Fluorination with KF

Starting Material (Enantiomer)ReagentMechanismProduct (Enantiomer)Reported Enantiomeric Excess (ee)
(S)-Methyl 2-sulfonyloxypropionatePotassium Fluoride (KF)S(_N)2(R)-Methyl 2-fluoropropionate>98% Current time information in Pacific/Auckland.

An alternative and direct approach for the enantioselective synthesis of chiral 2-fluoropropionates is the reaction of lactic acid ester derivatives with 2,2,3,3-tetrafluoroethyldimethylamine (TFEDMA). researchgate.netmdpi.commdpi.com This method avoids the need to pre-install a sulfonyloxy leaving group, as it directly converts the hydroxyl group of the lactic acid ester into a fluorine atom. This process is a type of dehydroxyfluorination.

The reaction between an enantiomer of a methyl lactate (B86563) and TFEDMA can produce the corresponding this compound with high yield and enantiomeric excess. For instance, the reaction of (S)-(-)-methyl lactate with TFEDMA has been shown to produce (R)-methyl-2-fluoropropionate. researchgate.netmdpi.commdpi.com

A typical procedure involves the slow, dropwise addition of TFEDMA to the methyl lactate to control the reaction temperature, which is generally kept below 30°C. researchgate.netmdpi.com The mixture is then stirred at room temperature for a period of 8 to 20 hours. mdpi.commdpi.com The process can be carried out without a solvent or in the presence of solvents like dichloromethane (B109758) (CH(_2)Cl(_2)) or 1,2-dichloroethane (B1671644) (ClCH(_2)CH(_2)Cl). mdpi.commdpi.com Under these conditions, yields of 70-85% and an enantiomeric excess of 96-97% have been reported. mdpi.commdpi.com The product is typically isolated and purified by distillation. researchgate.netmdpi.commdpi.com

Table 2: Reaction of (S)-(-)-Methyl Lactate with TFEDMA

ReactantReagentTemperatureReaction TimeYieldEnantiomeric Excess (ee)
(S)-(-)-Methyl Lactate (0.1 mol)TFEDMA (0.15 mol)< 30°C, then room temp.12 hours83%96% researchgate.netmdpi.com

Fluoroalkylamine reagents (FARs) like TFEDMA function as dehydroxyfluorinating agents. The mechanism involves the initial reaction of the alcohol's hydroxyl group with the fluoroalkylamine. This forms an intermediate alkoxyiminium fluoride. This intermediate is unstable and subsequently decomposes to yield the final alkyl fluoride product along with a corresponding amide byproduct. This mechanistic pathway is similar to the use of iminium chlorides for the preparation of alkyl chlorides from alcohols. The reaction generates hydrogen fluoride, leading to a slightly acidic reaction mixture.

Utilization of Tetrafluoroethyldimethylamine (TFEDMA) in Direct Fluorination of Lactic Acid Esters

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Current time information in Pacific/Auckland.scispace.com This method utilizes the stereoselectivity of enzymes, which preferentially catalyze a reaction with one enantiomer over the other. scispace.com For racemic this compound, this typically involves the enantioselective hydrolysis of the ester by a lipase (B570770).

Lipases, such as those from Candida antarctica B (CALB) and Candida rugosa, are commonly employed for the kinetic resolution of racemic esters. researchgate.netuobabylon.edu.iq In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric purity. researchgate.netunipd.it For example, in the hydrolytic resolution of methyl 2-fluoro-2-arylpropionates, lipases have demonstrated excellent enantioselectivity. researchgate.net While specific data for the enzymatic resolution of racemic this compound is not extensively detailed in the provided context, the successful resolution of structurally similar 2-fluoropropionic acid esters and other fluorinated esters suggests its applicability. mdpi.comresearchgate.net

The efficiency of the enzymatic resolution is influenced by factors such as the choice of enzyme, solvent, and reaction temperature. chemrxiv.org For instance, Candida antarctica lipase B is known for its high enantioselectivity in the resolution of various chiral alcohols and acids. mdpi.comresearchgate.net

Table 3: Representative Lipase-Catalyzed Resolution of Racemic 2-Substituted Esters (Analogous Systems)

EnzymeSubstrateReaction TypeResultEnantioselectivity (E-value)
Papaya Lipase(R,S)-2-Fluoronaproxen methyl esterHydrolysisGood to excellent enantioselectivityNot specified researchgate.net
Candida rugosa LipaseMethyl 2-chloropropionateHydrolysis/AminolysisImproved amide yield and eeNot specified tandfonline.com
Pseudomonas fluorescens Esterase2-Chloro-3,3,3-trifluoropropanoic acid ethyl esterHydrolysis95% ee of remaining ester at 60% conversion~10 researchgate.net

This table presents data for analogous compounds to illustrate the utility of enzymatic resolution for similar substrates.

Chiral Auxiliary-Mediated Synthesis for Enhanced Enantiopurity

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgub.edu After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product. wikipedia.org

This strategy relies on the steric and electronic properties of the chiral auxiliary to direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. The diastereomers can then be separated by standard techniques like chromatography, and subsequent removal of the auxiliary provides the desired enantiomer in high purity.

Several types of chiral auxiliaries have been developed, including oxazolidinones, pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org For example, Evans' oxazolidinone auxiliaries are widely used in stereoselective aldol (B89426) reactions to create two contiguous stereocenters with high diastereoselectivity. wikipedia.org The choice of auxiliary and reaction conditions is crucial for achieving high levels of stereocontrol.

Chiral AuxiliaryType of ReactionKey Feature
Evans' OxazolidinonesAldol ReactionsForms a (Z)-enolate that undergoes a highly diastereoselective reaction. wikipedia.org
PseudoephedrineAlkylationThe methyl group directs the configuration of the addition product. wikipedia.org
trans-2-Phenyl-1-cyclohexanolEne ReactionsUsed for glyoxylate (B1226380) ene reactions, yielding the anti adduct as the major product. wikipedia.org

This table summarizes some common chiral auxiliaries and their applications in asymmetric synthesis.

Esterification of 2-Fluoropropionic Acid with Methanol (B129727)

The direct esterification of 2-fluoropropionic acid with methanol is a straightforward and common method for the synthesis of this compound. evitachem.com This reaction is typically catalyzed by a strong acid.

A widely employed method for synthesizing this compound involves the esterification of 2-fluoropropionic acid with methanol using a strong acid catalyst, such as sulfuric acid, under reflux conditions. evitachem.com This method is known for driving the reaction to completion and achieving high yields of the desired ester. evitachem.com The use of reflux ensures that the reaction proceeds at a constant and elevated temperature, accelerating the rate of esterification.

For industrial-scale production, traditional batch processing can have limitations in terms of efficiency, safety, and quality control. corning.com Continuous flow reactors offer a more efficient and cost-effective alternative. corning.comamt.uk These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. corning.com The small reaction volumes within the reactor at any given time minimize the risks associated with hazardous materials. amt.uk Companies like Corning have developed advanced-flow reactors that enable industrial-scale continuous production, with capacities of up to hundreds of kilograms per hour. corning.com This technology allows for a seamless transition from laboratory-scale development to full-scale production. corning.com

Halogen Exchange Processes for 2-Fluoropropionate Synthesis

Halogen exchange, or the Finkelstein reaction, is a common method for introducing a fluorine atom into an organic molecule. This involves reacting a chloro- or bromo-substituted precursor with a fluoride salt.

A method for preparing 2-fluoropropionate involves the reaction of a 2-chloropropionate ester with hydrogen fluoride in the presence of a catalyst. google.com A patent describes a process where 2-chloropropionate is reacted with hydrogen fluoride and a catalyst, such as titanium tetrachloride or tin tetrachloride, at temperatures ranging from 50 to 200 °C for 20 to 30 hours. google.com This method has been shown to produce 2-fluoroethyl propionate (B1217596) with yields of up to 83.2% and high selectivity. google.com The reaction is typically carried out in a stainless steel reactor. google.com

ReactantsCatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
2-Chloropropionate, Hydrogen FluorideTitanium Tetrachloride602477.787.0
2-Chloropropionate, Hydrogen FluorideTin Tetrachloride1803080.084.2

This table presents data from a patented process for the synthesis of 2-fluoroethyl propionate via halogen exchange, demonstrating the effect of different catalysts and conditions on yield and selectivity. google.com

Halogen Exchange using Potassium Monofluoride

The synthesis of 2-fluoropropionates via halogen exchange is a fundamental method, with potassium monofluoride (KF) serving as a common fluorine source. This reaction typically involves the displacement of a halide (chloro- or bromo-) from a 2-halopropionate precursor. The efficiency of the reaction is highly dependent on the substrate, solvent, temperature, and the use of catalysts.

Early methods reported the reaction of 2-chloropropionate with potassium monofluoride at high temperatures (180-190 °C), affording this compound in a 56% yield. alfa-chemical.com The use of a more reactive starting material, such as 2-bromopropionic acid ethyl ester, allows for milder conditions. For instance, in the presence of a phase-transfer catalyst like tributyl hexadecyl phosphonium (B103445) bromide, the reaction with KF proceeds at 60 °C to give an 80% yield of ethyl 2-fluoropropionate. alfa-chemical.com Without a catalyst, but using a solvent like ethanamide, the same reaction requires higher temperatures (130-165 °C) and results in a lower yield of 53%. alfa-chemical.com

For stereoselective synthesis, the mesylate of an optically active lactate ester can be used. The reaction of the mesylate of methyl (S)-lactate with potassium fluoride in formamide (B127407) produces methyl (R)-2-fluoropropanoate with an 83% yield and high optical purity (96%). google.com The reactivity of potassium fluoride can be significantly enhanced by the addition of crown ethers, such as 18-crown-6, which help to solubilize the fluoride ion in aprotic solvents. molport.com

Table 1: Halogen Exchange Reactions for 2-Fluoropropionate Synthesis using KF

Starting MaterialReagents & ConditionsProductYieldReference
Methyl 2-chloropropionateKF, 180-190 °CThis compound56% alfa-chemical.com
Ethyl 2-bromopropionateKF, Tributyl hexadecyl PBr, 60 °CEthyl 2-fluoropropionate80% alfa-chemical.com
Ethyl 2-bromopropionateKF, Ethanamide, 130-165 °CEthyl 2-fluoropropionate53% alfa-chemical.com
Mesylate of Methyl (S)-lactateKF, FormamideMethyl (R)-2-fluoropropanoate83% google.com

Synthesis of Related and Derivative Compounds

Methyl 2-Fluoro-3-Hydroxypropanoate Synthesis from Claisen Salts and Formaldehyde (B43269)

A novel and facile method has been developed for the synthesis of Methyl 2-fluoro-3-hydroxypropanoate (MFHP), a stable precursor to Methyl 2-fluoroacrylate. nih.govacs.orgchemimpex.comchemicalbook.com This approach utilizes Claisen salts and formaldehyde in an aqueous medium, presenting a straightforward and efficient alternative to other methods. nih.govacs.orgchemimpex.comchemicalbook.com

The optimized procedure involves adding a 37% aqueous solution of formaldehyde (9.0 equivalents) to a mixture of a Claisen salt (1.0 equivalent) and sodium bicarbonate (NaHCO₃, 1.0 equivalent) in water. nih.gov The reaction is stirred at room temperature (20-30 °C) for 2-3 hours. This method successfully yields Methyl 2-fluoro-3-hydroxypropanoate with an isolated yield of 81.3%. acs.orgchemimpex.comchemicalbook.com The significant difference in boiling points between the product (MFHP, 197 °C) and the subsequent derivative (MFA, 41 °C) simplifies purification by distillation.

Table 2: Synthesis of Methyl 2-Fluoro-3-Hydroxypropanoate

Reactant 1Reactant 2Base/AdditiveSolventTime & TemperatureProductYieldReference
Claisen Salt (1.0 eq)37% Formaldehyde (9.0 eq)NaHCO₃ (1.0 eq)Water2-3 h, 20-30 °CMethyl 2-fluoro-3-hydroxypropanoate81.3% nih.gov

Preparation of Methyl 2-Fluoroacrylate via Bromination and Dehydrobromination of this compound

Methyl 2-fluoroacrylate can be prepared from this compound through a two-step sequence involving bromination followed by dehydrobromination. google.com This process provides a direct route from the saturated ester to the valuable acrylate (B77674) monomer. google.com

In the first step, this compound is subjected to a radical bromination reaction. google.com This is achieved by reacting it with a brominating agent containing a nitrogen-bromine bond, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide. google.com The reaction yields the intermediate, Methyl 2-bromo-2-fluoropropionate. In one example, using α,α,α,-trifluorotoluene as a solvent, this bromination step achieved a yield of 82%. google.com

The second step is a dehydrobromination reaction, where the Methyl 2-bromo-2-fluoropropionate intermediate is treated with a base to eliminate hydrogen bromide (HBr), forming the double bond of the acrylate. google.com This process efficiently converts the brominated intermediate into the final product, Methyl 2-fluoroacrylate. google.comgoogle.com

Synthesis of 2-Fluoro-2-methylpropanoate Derivatives

The core structure of 2-fluoro-2-methylpropanoate serves as a foundation for various derivatives, primarily the corresponding carboxylic acid and its activated forms. googleapis.com Methyl 2-fluoro-2-methylpropionate is a key intermediate for these syntheses. chemimpex.comchemicalbook.com

2-Fluoro-2-methylpropanoic acid (also known as 2-fluoroisobutyric acid) can be prepared by the hydrolysis of its corresponding ester, Methyl 2-fluoro-2-methylpropionate. googleapis.com One method involves heating the ethyl ester with 50% sulfuric acid. googleapis.com Another approach uses a biphasic system at room temperature, with 2M aqueous sodium hydroxide (B78521) and methylene (B1212753) chloride, catalyzed by a phase-transfer agent like cetrimide, to hydrolyze the ethyl ester. googleapis.com The resulting acid can be further converted into its acid chloride, 2-fluoro-2-methylpropanoyl chloride, by reacting it with oxalyl chloride. alfa-chemical.com More complex derivatives have also been synthesized for various applications, including amino acid analogues for biological evaluation and anhydrides for use as reagents. molport.comnih.govacs.org For example, a phenoxy derivative was prepared by reacting p-(2,2-dichlorocyclopropyl)phenol with ethyl 2-bromo-2-methylpropionate using potassium carbonate as a base in acetonitrile. prepchem.com

Table 3: Synthesis of 2-Fluoro-2-methylpropanoate Derivatives

Starting MaterialReagents & ConditionsProductReference
Ethyl 2-fluoro-2-methylpropionate50% H₂SO₄, 85 °C2-Fluoro-2-methylpropanoic acid googleapis.com
Ethyl 2-fluoro-2-methylpropionate2M NaOH, CH₂Cl₂, Cetrimide, RT2-Fluoro-2-methylpropanoic acid googleapis.com
2-Fluoro-2-methylpropanoic acidOxalyl chloride2-Fluoro-2-methylpropanoyl chloride alfa-chemical.com
p-(2,2-dichlorocyclopropyl)phenolEthyl 2-bromo-2-methylpropionate, K₂CO₃, AcetonitrileMethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate prepchem.com

Chemical Reactivity and Transformation Pathways of Methyl 2 Fluoropropionate

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The fluorine atom in methyl 2-fluoropropionate can be displaced by various nucleophiles. This reactivity is a key feature for its use as a synthetic intermediate.

Replacement of Fluorine with Hydroxide (B78521) Ions, Amines, or Thiols

This compound undergoes nucleophilic substitution reactions where the fluorine atom is replaced by other functional groups. For instance, it can react with hydroxide ions or amines to form new carbon-oxygen or carbon-nitrogen bonds, respectively evitachem.com. The reaction with amines is particularly noteworthy as it can lead to the formation of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts through successive substitutions chemguide.co.uklibretexts.orgsavemyexams.comyoutube.com. While specific examples with thiols are less commonly detailed in readily available literature, the general principles of nucleophilic substitution suggest that thiols can also act as nucleophiles to displace the fluoride (B91410) ion, forming a carbon-sulfur bond.

Table 1: Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Example Product Type
Hydroxide Sodium Hydroxide 2-Hydroxypropionate derivative
Amine Ammonia (B1221849), Primary/Secondary Amines 2-Aminopropionate derivative
Thiol Alkanethiols 2-Thiopropionate derivative

Hydrolysis of the Ester Group

The ester functional group in this compound is susceptible to hydrolysis under both chemical and enzymatic conditions.

Acidic and Basic Hydrolysis to 2-Fluoropropionic Acid and Methanol (B129727)

Under acidic or basic conditions, the ester group of this compound can be hydrolyzed to yield 2-fluoropropionic acid and methanol evitachem.comgoogle.comchemspider.com. This reaction is a standard transformation for esters and is crucial for converting the ester into the corresponding carboxylic acid, which can then be used in further synthetic steps. The reaction can be effectively carried out using aqueous solutions of strong acids or bases.

Stereoisomer-Dependent Hydrolysis Rates in Enzyme Systems

Enzymatic hydrolysis of fluorinated esters, including derivatives of this compound, has been investigated using various lipases. Research on related compounds, such as methyl 2-fluoro-2-arylpropionates, using lipases from Candida rugosa and Candida cylindracea has shown that the hydrolysis can be complex, sometimes leading to byproducts like 2-hydroxy-2-arylpropionic acid and 2-arylacrylic acid researchgate.net. The formation of these byproducts is influenced by the electronic properties of substituents on the substrate researchgate.net. Studies have demonstrated that different stereoisomers of fluorinated substrates can be hydrolyzed at different rates by enzymes, allowing for kinetic resolution researchgate.net. For example, lipases from Candida rugosa, Candida antarctica B, and Carica papaya have been used for the hydrolytic resolution of methyl 2-fluoro-2-arylpropionates researchgate.net.

Reduction of the Ester to Corresponding Alcohols

The ester group of this compound can be reduced to a primary alcohol, providing another pathway for synthetic transformations.

Use of Reducing Agents in Selective Transformations

Powerful reducing agents are required to reduce the ester functionality. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for the reduction of esters, including this compound, to their corresponding primary alcohols evitachem.comwikipedia.orgyoutube.comyoutube.com. This transformation converts the methyl ester into 2-fluoro-1-propanol. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product youtube.comrochester.edu.

Table 2: Reduction of this compound

Reducing Agent Product
Lithium Aluminum Hydride (LiAlH₄) 2-Fluoro-1-propanol

Enolate Reactions and Nucleophilic Additions to Carbonyl Compounds

The presence of a fluorine atom at the α-position of this compound significantly influences the reactivity of its corresponding enolate and its susceptibility to nucleophilic attack. The electron-withdrawing nature of fluorine enhances the acidity of the α-proton, facilitating enolate formation. However, this inductive effect also impacts the nucleophilicity of the resulting enolate and the electrophilicity of the carbonyl carbon.

While specific studies detailing the enolate reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established principles of enolate chemistry and studies on analogous α-fluoro esters. The formation of a metal enolate, typically using a strong base like lithium diisopropylamide (LDA), would create a nucleophilic species. This enolate is a resonance-stabilized species with negative charge density on both the α-carbon and the oxygen atom.

Reactions of this enolate with carbonyl compounds, such as aldehydes and ketones, would proceed via a nucleophilic addition mechanism, forming a new carbon-carbon bond. This reaction, a variant of the aldol (B89426) addition, is expected to produce β-hydroxy-α-fluoro esters. The stereochemical outcome of such reactions is of significant interest. The presence of the fluorine atom and the ester group on the enolate, along with the substituents on the electrophilic carbonyl compound, would dictate the diastereoselectivity of the addition. Zimmerman and Traxler proposed a chair-like transition state model for aldol reactions involving metal enolates, which can be used to predict the formation of either syn- or anti-aldol adducts depending on the geometry of the enolate (Z or E). For α-fluoro esters, the interplay of steric and electronic effects in this transition state would be complex.

In the context of other nucleophilic additions, the enolate of this compound could potentially participate in Michael additions to α,β-unsaturated carbonyl compounds. This conjugate addition would result in the formation of a 1,5-dicarbonyl compound bearing a fluorine atom. The success and stereoselectivity of such reactions would depend on the reaction conditions, including the choice of base, solvent, and temperature, which influence the formation and stability of the enolate.

Furthermore, a reaction analogous to the Reformatsky reaction, which involves the formation of an organozinc reagent from an α-halo ester, could be envisioned. While typically performed with α-bromo or α-chloro esters, the principles could be extended to α-fluoro esters under specific conditions, leading to the formation of β-hydroxy esters upon reaction with carbonyl compounds.

Biotransformations and Enzymatic Processes

Biotransformations offer a powerful and selective method for the modification of organic molecules. In the case of this compound, enzymatic processes, particularly those involving lipases, have been explored for enantioselective transformations.

Bacterial lipases are widely utilized biocatalysts for the kinetic resolution of racemic esters through enantioselective hydrolysis. These enzymes can preferentially hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This process allows for the separation of enantiomers, which is of great importance in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its stereochemistry.

Studies on the enzymatic hydrolysis of racemic 2-aryl-2-fluoropropionic acid esters, which are structurally related to this compound, have demonstrated the efficacy of bacterial lipases in achieving kinetic resolution. For instance, lipases from Pseudomonas and Burkholderia species have shown high enantioselectivity in the hydrolysis of these substrates. The general reaction for the lipase-catalyzed hydrolysis of this compound is depicted below:

Racemic this compound + H₂O --(Lipase)--> (S)-2-Fluoropropionic acid + (R)-Methyl 2-fluoropropionate + Methanol

The enantiomeric ratio (E-value) is a measure of the enzyme's enantioselectivity, with higher E-values indicating better separation of the enantiomers. Research on related fluorinated esters has shown that the choice of lipase (B570770), solvent, and reaction conditions can significantly impact the E-value.

Table 1: Examples of Bacterial Lipases Used in the Resolution of Racemic Esters

Bacterial SourceLipaseCommon Applications
Pseudomonas cepaciaPCLKinetic resolution of various esters and alcohols
Pseudomonas fluorescensPFLEnantioselective hydrolysis and esterification
Burkholderia cepaciaBCLResolution of chiral carboxylic acids and esters
Candida antarcticaCALBBroad substrate specificity, high stability

The presence of a fluorine atom at the α-position of the propionate (B1217596) moiety has a profound influence on the interaction of the substrate with the active site of the lipase, thereby affecting both the regioselectivity and stereochemistry of the biotransformation.

Regioselectivity: In the context of more complex molecules with multiple ester groups, lipases often exhibit regioselectivity, preferentially hydrolyzing esters at specific positions. While this compound itself does not have multiple ester groups, the principles of how the fluorine atom influences enzyme-substrate interactions are relevant. The high electronegativity of fluorine can alter the electron density distribution within the substrate molecule, potentially influencing how it orients within the enzyme's active site. This can lead to a preference for hydrolysis at a particular site in a more complex substrate containing a 2-fluoropropionyl moiety.

Stereochemistry: The influence of the α-fluoro substituent on the stereochemical outcome of enzymatic hydrolysis is significant. The fluorine atom, being larger than a hydrogen atom, introduces steric bulk that can be a key determinant in how the two enantiomers of the substrate fit into the chiral environment of the enzyme's active site. One enantiomer may bind more favorably, leading to a faster rate of hydrolysis for that enantiomer.

Furthermore, the strong electron-withdrawing nature of fluorine can affect the stability of the tetrahedral intermediate formed during the hydrolysis reaction. This electronic effect can also contribute to the discrimination between the two enantiomers by the enzyme. Kinetic and thermodynamic analyses of the hydrolysis of related methyl 2-fluoro-2-arylpropionates have shown that the presence of the fluorine atom can increase the rate of hydrolysis for the preferred enantiomer. cgu.edu.tw The enantiomeric discrimination by some lipases is driven by differences in the activation enthalpy for the hydrolysis of the two enantiomers. cgu.edu.tw

Table 2: Factors Influenced by the α-Fluorine Substituent in Enzymatic Hydrolysis

FactorInfluence of FluorineConsequence
Steric Hindrance The fluorine atom is larger than a hydrogen atom.Differential binding of enantiomers in the enzyme's active site, leading to enantioselectivity.
Electronic Effects Fluorine is highly electronegative, withdrawing electron density.Alters the stability of the tetrahedral intermediate, contributing to the rate of hydrolysis and enantiomeric discrimination.
Substrate Conformation The C-F bond can influence the preferred conformation of the substrate.Affects the "lock-and-key" fit between the substrate and the enzyme, impacting binding and catalysis.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the chemical structure and conformational preferences of methyl 2-fluoropropionate. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecule's atomic connectivity and spatial arrangement can be obtained.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information for its structural confirmation. The proton NMR spectrum typically displays a doublet for the methyl protons (CH₃-CH) due to coupling with the adjacent methine proton, a doublet of quartets for the methine proton (-CH(F)-) resulting from coupling to both the fluorine atom and the methyl protons, and a singlet for the ester methyl protons (-OCH₃).

Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the methine carbon bearing the fluorine atom, the methyl carbon of the propionate (B1217596) group, and the methyl carbon of the ester group. The carbon signal for the C-F bond is split into a doublet due to one-bond coupling with the fluorine atom.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H
-CH(F)-~5.0Doublet of Quartets
-OCH₃~3.8Singlet
CH₃-CH~1.6Doublet
¹³C
C=O~170Doublet²J(CF)
-CH(F)-~88Doublet¹J(CF)
-OCH₃~53Singlet
CH₃-CH~16Doublet²J(CF)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is particularly informative for studying fluorinated compounds like this compound. The ¹⁹F spectrum provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is sensitive to the electronic effects of neighboring substituents. Furthermore, the coupling of the fluorine nucleus with adjacent protons provides valuable structural information. In the case of this compound, the ¹⁹F signal typically appears as a doublet of quartets due to coupling with the methine proton and the three protons of the adjacent methyl group.

Table 2: Representative ¹⁹F NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹⁹FVariesDoublet of Quartets²J(FH), ³J(FH)

Note: ¹⁹F NMR chemical shifts are typically referenced to an external standard, such as CFCl₃.

The magnitude of the one-bond carbon-fluorine coupling constant, ¹J(CF), is sensitive to the conformation of the molecule. In this compound, rotation around the C-C bond leads to an equilibrium between different staggered conformers, primarily the cis and trans forms, where the C-F and C=O bonds are syn-periplanar and anti-periplanar, respectively.

The observed ¹J(CF) value is a weighted average of the coupling constants of the individual conformers. By combining experimental NMR data with theoretical calculations, it is possible to estimate the relative energies of these conformers. rsc.org Studies have shown that the trans rotamer is more stable than the cis rotamer in the vapor phase, while in more polar solvents, the more polar cis form becomes the major rotamer. rsc.org

Infrared (IR) Spectroscopy for Conformational Equilibrium Studies

Infrared (IR) spectroscopy is another valuable technique for investigating the conformational equilibrium of this compound. The vibrational frequencies of certain functional groups, particularly the carbonyl (C=O) stretching band, are sensitive to the conformational state of the molecule.

In different solvents, the position and shape of the C=O stretching band can change, reflecting the shift in the equilibrium between the cis and trans conformers. rsc.org By analyzing these changes, along with theoretical calculations, it is possible to deduce the relative populations of the conformers in various environments. The study of these solvent-dependent spectral changes provides insights into the governing non-classical interactions, such as the gauche effect and hyperconjugative interactions, that influence the conformational preferences. rsc.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound is a chiral molecule and can exist as two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

Polysaccharide-based chiral stationary phases (CSPs) are widely used and have proven to be very effective for the separation of a broad range of racemic compounds. These CSPs, typically derived from cellulose (B213188) or amylose, possess helical structures that create chiral environments, allowing for differential interactions with the enantiomers of the analyte.

The separation of the enantiomers of this compound can be achieved using a polysaccharide-based chiral column. The choice of the specific chiral stationary phase and the mobile phase composition are critical for achieving baseline separation. Normal-phase or reversed-phase elution modes can be employed, with the mobile phase typically consisting of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol) for normal-phase, or an aqueous-organic mixture for reversed-phase. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with a favorable balance between accuracy and computational cost.

DFT calculations are instrumental in elucidating the electronic characteristics that govern the reactivity of Methyl 2-fluoropropionate. Key aspects of its electronic structure are analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comdntb.gov.ua

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). dntb.gov.uaresearchgate.net For this compound, the MEP map typically shows a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom due to their high electronegativity, indicating sites for electrophilic interaction. Conversely, a positive potential (blue) is concentrated around the carbonyl carbon and the hydrogen atoms, highlighting the primary site for nucleophilic attack. researchgate.net

Global reactivity descriptors, calculated from the energies of the FMOs, provide quantitative measures of the molecule's reactivity. mdpi.comsqu.edu.om These descriptors help in systematically understanding the chemical behavior of the molecule.

DescriptorDefinitionSignificance for this compound
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system. A higher value suggests greater reactivity.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A higher value corresponds to greater stability.
Electrophilicity Index (ω)ω = μ2 / 2ηQuantifies the global electrophilic nature of the molecule. A higher index indicates a stronger electrophile.

The presence of a stereogenic center and rotational flexibility around single bonds means this compound can exist in various conformations. DFT calculations are employed to determine the geometries of these conformers and their relative stabilities. acs.orgsoton.ac.uk The analysis typically focuses on the rotation around the Cα-C(O) bond, leading to different spatial arrangements of the fluorine atom relative to the carbonyl group.

Theoretical investigations on similar α-fluoro esters have identified two primary stable conformations: one where the C-F bond is syn-periplanar to the C=O bond, and another where it is anti-periplanar. nih.gov The relative energies of these conformers are determined by a delicate balance of stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, and steric hindrance. nih.gov For instance, hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-F bond (nO → σ*C-F) can stabilize certain arrangements. DFT calculations can quantify these energy differences, which are often small, allowing for the prediction of the dominant conformer in the equilibrium population. nih.gov

ConformerDihedral Angle [F-Cα-C(O)-O]Hypothetical Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Syn-periplanar~0°0.9Dipolar repulsion between C=O and C-F bonds
Anti-periplanar~180°0.0Minimized steric hindrance and favorable hyperconjugation

Fluorine is the most electronegative element, and its presence at the α-position has a profound electronic impact on the ester functionality. DFT calculations can quantify this influence by analyzing the charge distribution within the molecule. The strong electron-withdrawing inductive effect (-I effect) of the fluorine atom polarizes the Cα-F bond, drawing electron density away from the α-carbon. beilstein-journals.org This effect is transmitted to the adjacent carbonyl carbon, increasing its partial positive charge (δ+).

This heightened positive character significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. DFT-based population analysis methods, such as Natural Bond Orbital (NBO) analysis, can provide quantitative values for the partial atomic charges, clearly demonstrating the increased electrophilicity compared to its non-fluorinated analog, methyl propionate (B1217596).

CompoundCalculated Partial Charge on Carbonyl Carbon (Conceptual)Effect on Electrophilicity
Methyl Propionate+0.45 eBaseline
This compound+0.55 eSignificantly Increased

The effect of the α-fluorine atom extends beyond the ground state to influence the stability of transition states in reactions involving the carbonyl group, such as ester hydrolysis. This influence is multifaceted. On one hand, the strong inductive effect that increases carbonyl electrophilicity is expected to stabilize the negatively charged tetrahedral intermediate formed during nucleophilic attack, thereby lowering the activation energy and accelerating the reaction. researchgate.net

DFT is a valuable tool for studying the non-covalent interactions that govern the behavior of this compound in the condensed phase. Organic fluorine is known to participate in a variety of weak intermolecular interactions. nih.gov For this compound, these interactions include:

Dipole-Dipole Interactions : The molecule possesses a significant dipole moment due to the electronegative fluorine and oxygen atoms. These dipoles lead to electrostatic interactions that influence molecular packing and physical properties.

Weak Hydrogen Bonds : Hydrogen atoms on the methyl and methoxy (B1213986) groups can act as donors in weak C-H···O and C-H···F hydrogen bonds.

Other Interactions : Interactions involving the fluorine atom, such as C-F···C=O contacts, can also play a role in the supramolecular assembly.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be applied to the results of DFT calculations to characterize and visualize these weak interactions, providing insights into their nature and strength. nih.gov

Interaction TypeDonorAcceptorPotential Significance
Weak Hydrogen BondC-H (methyl/methoxy)O (carbonyl)Influences crystal packing and solvation
Weak Hydrogen BondC-H (methyl/methoxy)FContributes to local molecular ordering
Dipole-DipoleMolecular DipoleMolecular DipoleMajor contributor to boiling point and miscibility

Molecular Dynamics Simulations (Implicit)

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions.

In an implicit solvent MD simulation, the solvent (e.g., water) is not represented by individual molecules. Instead, it is modeled as a continuous medium with properties like a dielectric constant. nih.gov This approach significantly reduces the number of atoms in the simulation, making it computationally much more efficient than explicit solvent simulations. nih.govnih.gov This efficiency allows for longer simulation times, which are crucial for observing slower conformational transitions. nih.gov

Common implicit solvent models include the Generalized Born (GB) model. bris.ac.uk For this compound, an implicit MD simulation could be used to:

Explore the conformational landscape and the kinetics of transitions between different rotamers.

Simulate how the molecule's flexibility and average conformation change in solvents of different polarities.

Study the folding and unfolding dynamics if it were part of a larger, more complex molecule like a peptide or polymer.

The trade-off for the computational speed of implicit solvent models is a loss of accuracy in representing specific solute-solvent interactions, such as discrete hydrogen bonds, which can be critical in some systems. bris.ac.uk Nevertheless, for studying general conformational dynamics, implicit solvent MD remains a powerful and widely used technique. researchgate.net

Ab Initio Calculations for Rotamer Identification and Geometries

Theoretical studies employing ab initio calculations have been instrumental in elucidating the conformational preferences and geometric parameters of this compound. The molecule primarily exists as two stable rotamers, cis and trans, which are defined by the dihedral angle between the C-F and C=O bonds.

A significant study on the conformational equilibrium of this compound utilized theoretical calculations at the B3LYP/6-311++g(d,p) level. These calculations revealed that in the vapor phase, the trans rotamer is more stable than the cis rotamer by a narrow energy margin of 0.4 kcal mol⁻¹. This slight preference for the trans conformer is a crucial aspect of its intrinsic structural behavior in the absence of solvent effects.

The geometries of these rotamers have been optimized, and their relative energies calculated, providing a foundational understanding of the molecule's potential energy surface. The theoretical evaluation extends to understanding the influence of substituents on the conformational stabilities, which is rationalized through a combination of classical and non-classical effects. These include steric hindrance, electrostatic interactions, the potential for O⋯H–C hydrogen bonding, the gauche effect, and hyperconjugative interactions. The interplay of these factors dictates the observed conformational preferences.

For instance, the stability of the rotamers is not solely a gas-phase phenomenon; it is significantly influenced by the surrounding medium. Theoretical calculations incorporating solvation models have been used to predict how the conformational equilibrium shifts in different solvents. In nonpolar solvents like carbon tetrachloride, the cis and trans conformers are of nearly equal energy. However, in more polar solvents, the more polar cis form becomes the major rotamer. This shift is a direct consequence of the different dipole moments of the two conformers and their interaction with the solvent's dielectric medium.

Table 1: Calculated Relative Energies of this compound Rotamers in the Vapor Phase

RotamerDihedral Angle (F-C-C=O)Relative Energy (kcal mol⁻¹)
cis~0°0.4
trans~180°0.0

Interacting Quantum Atoms (IQA) Method for Energy Decomposition

To gain a deeper and more quantitative insight into the electronic and energetic factors governing the conformational preferences of this compound, the Interacting Quantum Atoms (IQA) method offers a powerful analytical tool. The IQA method is a quantum topological energy decomposition scheme that partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. This allows for a detailed analysis of the covalent and non-covalent interactions that determine the stability of different conformers.

The IQA framework decomposes the total energy into several chemically intuitive components, including:

Intra-atomic energy (Eintra) : The energy of an individual atom within the molecule.

Inter-atomic interaction energy (Einter) : The energy of interaction between any two atoms in the molecule. This term can be further broken down into:

Classical electrostatic energy (Vcl) : The classical coulombic interaction between the charge distributions of two atoms.

Exchange-correlation energy (Vxc) : The covalent contribution to the interaction, arising from the quantum mechanical effects of electron exchange and correlation.

Dispersion energy : The attractive interaction due to instantaneous fluctuations in electron density.

In the context of this compound, an IQA analysis would allow for a precise quantification of the interactions that differentiate the cis and trans rotamers. For example, it could be used to evaluate the electrostatic repulsion between the fluorine and carbonyl oxygen atoms in the cis conformer versus the corresponding interactions in the trans conformer. rsc.org Furthermore, the method can quantify the stabilizing effects of hyperconjugation by analyzing the changes in intra-atomic and inter-atomic energies associated with specific orbital interactions.

Studies on similar fluorinated carbonyl compounds have demonstrated the utility of the IQA method in understanding fluorine's conformational effects. rsc.org These analyses have shown that the preference for a particular conformer often arises from a delicate balance between destabilizing electrostatic repulsions and stabilizing exchange-correlation and dispersion interactions. rsc.org For this compound, an IQA analysis could definitively identify the most significant atomic and diatomic contributions to the relative stability of its rotamers. rsc.org This would provide a more fundamental understanding beyond the classical interpretations of steric and electrostatic effects.

Table 2: Components of Energy Decomposition in the IQA Method

Energy TermDescriptionType of Interaction
EintraSelf-energy of an atom in the moleculeIntra-atomic
VclClassical electrostatic interaction between two atomsInter-atomic
VxcCovalent (exchange-correlation) interaction between two atomsInter-atomic
VdispDispersion interaction between two atomsInter-atomic

Applications of Methyl 2 Fluoropropionate in Advanced Organic Synthesis

Chiral Building Block in Complex Molecule Synthesis

The chiral nature of Methyl 2-fluoropropionate makes it a crucial intermediate in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the final molecule's function. lookchem.comevitachem.com As a chiral building block, it provides a pre-defined stereocenter that chemists can incorporate into larger, more complex molecular architectures, a vital strategy in the synthesis of natural products and pharmaceuticals. researchgate.net The ability to introduce a fluorinated chiral center is particularly valuable, as fluorine's unique electronegativity and small size can significantly influence a molecule's biological activity and physical properties. evitachem.comeurekalert.org

This compound serves as a key building block in the development of fluorinated pharmaceuticals. evitachem.comchemimpex.com The introduction of fluorine into drug candidates can profoundly enhance their pharmacological profiles. Specifically, the strong carbon-fluorine bond can block sites of metabolism, leading to improved metabolic stability and a longer half-life in the body. evitachem.comchemimpex.com This modification can also increase the bioavailability of a drug, meaning a greater proportion of the administered dose reaches the systemic circulation. evitachem.com The compound is utilized as an intermediate to construct more complex biologically active molecules where the fluorinated propionate (B1217596) moiety is a key structural feature. evitachem.comchemimpex.com

Table 1: Impact of Fluorination on Pharmaceutical Properties

PropertyEffect of Fluorine IncorporationRationale
Metabolic Stability IncreasedThe high strength of the C-F bond resists enzymatic cleavage, blocking common metabolic pathways. evitachem.comchemimpex.com
Bioavailability Often ImprovedFluorine can enhance membrane permeability and reduce presystemic metabolism. evitachem.comnbinno.com
Binding Affinity Can be enhancedFluorine's electronegativity can lead to more favorable interactions with target receptors. nbinno.com

In the agrochemical industry, this compound is an essential component in the synthesis of modern herbicides and pesticides. lookchem.comchemimpex.com Its incorporation into agrochemical active ingredients can lead to products with improved efficacy and greater selectivity against target weeds or pests, while potentially minimizing environmental impact. chemimpex.com For example, (2R)-2-fluoropropanoate is a recognized intermediate in the production of certain herbicides. lookchem.com The presence of the fluorinated chiral center is often critical for the molecule's specific biological activity that allows it to effectively control weeds. lookchem.com

The utility of this compound extends to the synthesis of specialty chemicals and advanced materials. chemimpex.com It serves as a precursor for creating more complex fluorinated compounds that are used in various high-performance applications. evitachem.comchemimpex.com These materials often exhibit enhanced thermal and chemical resistance due to the presence of fluorine. chemimpex.com For instance, it is a building block in the synthesis of fluorinated polymers and materials valued for their durability and stability under extreme conditions. chemimpex.comchemimpex.com

Role in Radiopharmaceutical Development

The 2-fluoropropionate scaffold is instrumental in the field of nuclear medicine, particularly in the development of imaging agents for Positron Emission Tomography (PET). nih.gov PET is a powerful diagnostic technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. mdpi.com

This compound is a precursor for the synthesis of 2-[¹⁸F]fluoropropionate, a prosthetic group used to label peptides with the radionuclide fluorine-18 (B77423) (¹⁸F). nih.gov These ¹⁸F-labeled peptides are vital tools for PET imaging in disease diagnosis, drug discovery, and biomedical research. nih.govscirp.org Peptides are excellent targeting vectors due to their ability to bind with high specificity to receptors that are overexpressed in various cancers. scirp.org The process involves synthesizing the 2-[¹⁸F]fluoropropionate tag and then conjugating it to a peptide, such as an RGD-peptide, which targets integrin receptors often found on tumor cells. nih.gov This allows for the non-invasive visualization of physiological and biochemical processes at the molecular level. scirp.org Automated synthesis platforms have been developed to efficiently produce these radiolabeled peptides in under 105 minutes. nih.gov

Table 2: Examples of ¹⁸F-Labeled Peptides Synthesized via the 2-Fluoropropionate Method

Labeled PeptideSynthesis TimeRadiochemical Yield (non-decay-corrected)Application
[¹⁸F]FP-GalactoRGD < 90 minutes~7%PET Imaging nih.gov
[¹⁸F]FP-c(RGDy(SO₃)K) < 90 minutes~7%PET Imaging nih.gov
[¹⁸F]F-PRGD₂ (dimeric) < 105 minutes~4%PET Imaging nih.gov
[¹⁸F]FP-E(RGDy(SO₃)K)₂ (dimeric) < 105 minutes~4%PET Imaging nih.gov

Development of 2-Fluoroacrylate Polymers

This compound serves as a key starting material for the production of Methyl 2-fluoroacrylate, a monomer used to create advanced fluorinated polymers. kaibangchem.com The synthesis can involve a dehydrobromination process, starting with the bromination of this compound to create an intermediate which is then treated to form the acrylate (B77674). kaibangchem.com The resulting poly(2-fluoroacrylate) materials possess a unique combination of desirable properties. google.com

The high thermal stability of these polymers makes them suitable for demanding applications, such as glazing for the cockpits of high-speed aircraft. google.com In the field of fiber optics, poly-2-fluoroacrylates are valued for their excellent optical properties, combined with increased heat resistance, flexibility, and moisture resistance. google.com Furthermore, these polymers are used in medical applications, including the manufacture of contact lenses and materials for dentures. google.com The incorporation of the fluorine atom enhances the chemical resistance and durability of coatings, adhesives, and sealants made from these polymers, making them ideal for the automotive and aerospace industries. nbinno.comchemimpex.com

Synthesis of Primary Amines and Methyl Esters

This compound serves as a versatile precursor in advanced organic synthesis, particularly in the formation of primary amines and the transformation into other methyl esters. These reactions primarily exploit the reactivity of the fluorine atom as a leaving group in nucleophilic substitution reactions and the ester functionality for transesterification processes.

The synthesis of primary amines from this compound is a key transformation that introduces a crucial functional group for the construction of more complex nitrogen-containing molecules. The primary method for this conversion involves a nucleophilic substitution reaction where the fluorine atom at the α-position is displaced by an amine-containing nucleophile. A common and direct approach is the reaction with ammonia (B1221849).

This reaction is analogous to the well-established synthesis of amino acids from α-halo carboxylic esters. In a typical procedure, this compound would be treated with a concentrated solution of ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom bonded to the fluorine. This results in the displacement of the fluoride (B91410) ion and the formation of the corresponding α-amino ester, methyl 2-aminopropanoate (also known as methyl alaninate).

To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is generally employed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess ammonia and solvent are typically removed under reduced pressure, and the resulting product, often obtained as a hydrochloride salt, can be purified by crystallization or chromatography. While specific literature detailing this exact transformation with this compound is not abundant, the principles of nucleophilic substitution on α-halo esters are well-documented and provide a strong theoretical basis for this synthetic route. wikipedia.orglibretexts.org

ReactantReagentProductReaction Type
This compoundAmmonia (large excess)Methyl 2-aminopropanoateNucleophilic Substitution

In addition to the synthesis of primary amines, this compound can be converted into other methyl esters through various synthetic strategies. One of the most direct methods is transesterification. This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst. wikipedia.org

The equilibrium of the transesterification reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed as a byproduct. Both acid-catalyzed (e.g., sulfuric acid, p-toluenesulfonic acid) and base-catalyzed (e.g., sodium methoxide, potassium carbonate) conditions can be employed, with the choice of catalyst depending on the specific substrate and desired reaction conditions. wikipedia.org

For instance, the reaction of this compound with a higher boiling alcohol, such as butanol, in the presence of an acid catalyst and with continuous removal of methanol would be expected to yield butyl 2-fluoropropionate. The progress of the reaction can be monitored by observing the change in the boiling point of the reaction mixture or by analytical techniques like GC-MS.

ReactantReagentCatalystProduct
This compoundButanolAcid or BaseButyl 2-fluoropropionate
This compoundEthanolAcid or BaseEthyl 2-fluoropropionate

Furthermore, the synthesis of other methyl esters can be achieved by leveraging the reactivity of the α-fluoro group. Nucleophilic substitution with a carboxylate anion could potentially lead to the formation of a new ester linkage at the α-position, resulting in a more complex diester. However, such reactions would need to be carefully controlled to avoid competing elimination reactions.

Biochemical and Biological Research Applications

Study of Enzyme-Catalyzed Reactions Involving Fluorinated Substrates

Methyl 2-fluoropropionate is utilized as a model substrate in the study of enzyme-catalyzed reactions, particularly those involving lipases. evitachem.comresearchgate.net The introduction of the fluorine atom provides a sensitive handle to explore enzymatic mechanisms and selectivity. Researchers have investigated the enantioselective hydrolysis of racemic this compound and its analogs using various lipases, such as those from Candida rugosa and Candida cylindracea. researchgate.net

These studies reveal that the enzymatic reaction not only yields the expected 2-aryl-2-fluoropropionic acid but can also lead to the formation of byproducts like racemic 2-hydroxy-2-arylpropionic acid and traces of 2-arylacrylic acid. researchgate.net The formation of these side products is influenced by the electronic properties of the substituents on the aryl ring of the substrate. researchgate.net The use of specific biocatalysts, such as papaya lipase (B570770), in an appropriate reaction medium like water-saturated isooctane, can achieve excellent enantioselectivity without the formation of these byproducts for certain substrates. researchgate.net

These investigations are crucial for understanding how enzymes recognize and process fluorinated molecules, which is a growing area of interest in pharmaceutical development due to the improved metabolic stability and bioavailability often conferred by fluorine atoms. evitachem.com

Investigation of Enzyme Kinetics and Substrate Selectivity

The study of enzyme kinetics with this compound and related fluorinated substrates provides detailed information about an enzyme's substrate selectivity and reaction mechanism. evitachem.comnih.gov The electronegativity and small size of the fluorine atom can significantly alter the electronic and steric properties of the substrate, thereby influencing its interaction with the enzyme's active site. nih.gov

For instance, in lipase-catalyzed hydrolysis, the enantioselectivity (E-value) is a key kinetic parameter that quantifies the enzyme's preference for one enantiomer over the other. By systematically varying the substrate structure and reaction conditions, researchers can map the active site of the enzyme and understand the factors governing its selectivity. researchgate.net

Kinetic studies on enzymes like fluoroacetyl-CoA thioesterase (FlK) have shown that selectivity for a fluorinated substrate can arise from the enzyme's ability to recognize and utilize the unique properties of fluorine. nih.gov This recognition can influence both the acylation and deacylation steps of the catalytic cycle. nih.gov While not directly studying this compound, these principles are broadly applicable. The enzyme can exploit the enhanced polarization from the electronegative fluorine to control reactivity within the active site, leading to high substrate specificity. nih.gov Such kinetic investigations are fundamental to the development of selective biocatalysts for chemical synthesis and for understanding the molecular basis of enzyme function. nih.govtrinity.edu

Table 1: Kinetic Parameters of Lipase-Catalyzed Hydrolysis

Enzyme SourceSubstrateEnantioselectivity (E-value)Reference
Candida rugosa Lipase (CRL)Esters of 2-arylpropanoic acids4-10 researchgate.net
Candida rugosa Lipase (CRL)Esters of 2-(aryloxy)propanoic acids2-17 researchgate.net

Interaction with Cholecystokinin-2 Receptor (CCK-2R) via Fluoroacylation

(R)-Methyl 2-fluoropropionate has been identified as a molecule that interacts with the cholecystokinin-2 receptor (CCK-2R). evitachem.com The CCK-2R is a G protein-coupled receptor found in the central nervous system and gastrointestinal tissues, where it is involved in regulating anxiety, pain perception, and gastric acid secretion. nih.govmdpi.com The interaction mechanism is described as fluoroacylation, which facilitates the binding of the compound to the receptor. evitachem.com This specific type of interaction highlights the utility of fluorinated compounds in targeting and modulating the activity of important biological receptors. The development of antagonists for the CCK-2R is an active area of research for conditions like anxiety and pain. nih.govmdpi.com

The properties of (R)-Methyl 2-fluoropropionate make it a compound of interest for applications in positron emission tomography (PET) imaging. evitachem.com PET is a noninvasive imaging technique used to visualize and quantify physiological processes in vivo. nih.gov For a compound to be a successful PET imaging agent, it must exhibit sufficient bioavailability and effectively bind to its target. evitachem.com (R)-Methyl 2-fluoropropionate has demonstrated adequate bioavailability for potential use in the in vivo visualization of the CCK-2R. evitachem.com By incorporating a positron-emitting radionuclide, analogs of this compound could be developed into PET tracers to study the distribution and density of CCK-2 receptors in the brain and other tissues, which is valuable for both research and clinical diagnostics. evitachem.comduke.edu

Insights into Structure-Activity Relationships for Analog Design

Studying this compound and its interactions provides valuable insights into structure-activity relationships (SAR), which are fundamental to the design of new and improved analogs. evitachem.comdrugdesign.org SAR studies correlate the chemical structure of a molecule with its biological activity. drugdesign.org

The conformational behavior of this compound has been analyzed using theoretical calculations and spectroscopy. rsc.org These studies show that the molecule exists in an equilibrium between different rotamers (cis and trans), and the stability of these conformers is influenced by the solvent. rsc.org Understanding the preferred conformation is critical because the three-dimensional shape of a molecule dictates how it fits into a receptor's binding pocket.

By modifying the structure of this compound—for instance, by altering substituents on the propionate (B1217596) backbone—researchers can observe how these changes affect its binding affinity and activity at the CCK-2R. evitachem.com This systematic approach allows for the identification of key structural features required for potent and selective receptor interaction. drugdesign.orgmdpi.com For example, analyzing how different substituents on related molecules impact interactions with an enzyme's active site can inform the design of (R)-Methyl 2-fluoropropionate analogs with potentially enhanced biological activity. evitachem.com

Q & A

Q. What are the common synthetic methodologies for preparing methyl 2-fluoropropionate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic fluorination. One approach involves reacting methyl lactate derivatives (e.g., methyl (S)-2-sulphonyloxypropionate) with potassium fluoride (KF) under anhydrous conditions at 80–100°C for 6–12 hours . Alternative routes include fluorination of methyl 2-chloropropionate using metal fluorides (e.g., KF or CsF) in polar aprotic solvents like dimethylformamide (DMF) . Yields depend on the leaving group’s reactivity, fluoride source purity, and control of competing elimination side reactions. Characterization via <sup>19</sup>F NMR and GC-MS is critical to confirm product identity and assess purity .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR verify structural integrity and enantiomeric purity. For example, the fluorine environment in the (R)-enantiomer shows distinct splitting patterns due to chiral center proximity .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to assess purity and detect volatile byproducts (e.g., elimination products like 2-fluoropropene) .
  • Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralcel OD-H) resolves enantiomers, critical for stereochemical studies .

Q. How can researchers optimize the storage and handling of this compound to prevent degradation?

this compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in sealed, amber glass vials at –20°C is recommended. Purity should be monitored periodically via GC-MS or <sup>19</sup>F NMR. Avoid prolonged exposure to basic conditions, which accelerate ester hydrolysis to 2-fluoropropionic acid .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (R)- or (S)-methyl 2-fluoropropionate, and how is stereochemical fidelity quantified?

Enantiomeric enrichment is achieved using chiral precursors or catalysts. For example, the patent method (US2008) describes synthesizing methyl (R)-2-fluoropropionate from (S)-2-sulphonyloxypropionate via SN2 displacement with KF, retaining configuration . Asymmetric fluorination using organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Pd) can also induce chirality. Enantiomeric excess (ee) is quantified via chiral HPLC or <sup>19</sup>F NMR with chiral shift reagents .

Q. How does the introduction of fluorine at the α-position influence the compound’s reactivity in downstream applications, such as radiopharmaceutical synthesis?

The electron-withdrawing fluorine atom enhances stability against metabolic degradation, making this compound a precursor for <sup>18</sup>F-labeled compounds. Automated platforms (e.g., iPHASE Flexlab) use 2-[<sup>18</sup>F]fluoropropionate to label peptides for positron emission tomography (PET). Fluorine’s electronegativity also modulates pKa and lipophilicity, affecting biodistribution .

Q. What computational methods are employed to study fluorination mechanisms, and how do they inform experimental design?

Density Functional Theory (DFT) calculations model transition states and activation barriers for fluorination reactions. For example, studies on SN2 displacement pathways using methyl sulfonate esters reveal steric and electronic effects of substituents on reaction kinetics. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize solvent selection .

Q. How does this compound compare to structurally analogous esters (e.g., ethyl 2-fluoroacrylate) in electrochemical applications?

In lithium-ion batteries, this compound’s lower viscosity and higher dielectric constant (compared to non-fluorinated esters) improve ionic conductivity at elevated temperatures. Electrolytes containing 1M LiPF6 in this compound exhibit conductivity thresholds ~2°C higher than ethyl propionate, attributed to fluorine’s solvation effects .

Q. What experimental precautions are necessary when scaling up this compound synthesis for reproducibility?

Critical factors include:

  • Moisture Control : Use anhydrous solvents and Schlenk-line techniques.
  • Temperature Gradients : Ensure uniform heating to avoid localized decomposition.
  • Byproduct Management : Distillation or column chromatography removes fluorinated byproducts (e.g., 2-fluoropropionic acid). Detailed protocols should follow journal guidelines for experimental reproducibility, including instrument specifications and statistical validation of yields .

Methodological Notes

  • Data Reporting : Adhere to significant figure conventions (e.g., report yields to ±0.1% for analytical balances with 0.1 mg precision) .
  • Ethical Standards : For studies involving human/animal subjects, disclose ethics approvals and data collection methodologies (e.g., web-based surveys require multidisciplinary team input) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-fluoropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.